Product packaging for Kelampayoside B(Cat. No.:)

Kelampayoside B

Cat. No.: B1248530
M. Wt: 640.6 g/mol
InChI Key: CKCXDLPHBUFZPH-YVQWANQJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Natural Products in Chemical Biology and Drug Discovery

Natural products, the vast and diverse array of chemical compounds produced by living organisms, have historically been and continue to be a cornerstone of chemical biology and drug discovery. nih.govnih.gov These molecules are the products of evolutionary selection, optimized over millennia for specific interactions with biological macromolecules. nih.gov This inherent bioactivity gives them a significant advantage over synthetic compounds generated through combinatorial chemistry. nih.gov Natural products provide unparalleled structural diversity, offering novel scaffolds that are often challenging to synthesize but are highly effective at modulating biological functions. nih.govnih.gov

The exploration of natural products has led to the discovery of numerous therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and hypercholesterolemia. nih.gov In fact, a significant percentage of new drugs approved worldwide are either natural products or are derived from them. nih.gov Their success stems from their ability to interact with challenging biological targets, such as protein-protein interfaces and nucleic acid complexes, which are often difficult to address with standard small-molecule drugs. nih.gov The study of these compounds not only yields new medicines but also provides fundamental insights into biological pathways and protein function, making them invaluable tools in chemical biology. routledge.comwiley.com

The Genus Anthocephalus and its Phytochemical Landscape

The genus Anthocephalus, belonging to the Rubiaceae family, is a rich source of bioactive secondary metabolites. nih.govajrbps.com Phytochemical investigations of this genus, particularly the species Anthocephalus chinensis (also known as Anthocephalus cadamba), have revealed a complex and diverse chemical profile. researchgate.netijrpr.comijprse.com The bark, leaves, and fruits of these trees are known to contain a wide variety of compounds that contribute to their use in traditional medicine. ajrbps.comijrpr.com

The phytochemical landscape of Anthocephalus is dominated by several classes of compounds, most notably alkaloids and glycosides. researchgate.net Specifically, monoterpene indole alkaloids are prominent constituents. researchgate.net In addition to these, the genus is known to produce triterpenoids, flavonoids, saponins, tannins, and various other phenolic compounds. ijrpr.comijprse.com This chemical diversity underscores the genus's significance as a subject of phytochemical research. researchgate.net For instance, studies on A. chinensis have led to the isolation of quinoline alkaloids like cinchonine and dihydrocinchonine, which suggests a chemical link to the Cinchona genus, also famous for its alkaloids. researchgate.net

Table 1: Major Phytochemical Classes in the Genus Anthocephalus

Compound Class Examples Found in Anthocephalus
Alkaloids Cadambine, Cinchonine, Dihydrocinchonine
Glycosides Kelampayoside A, Kelampayoside B, 3'-O-caffeoylsweroside
Flavonoids Kaempferol, Quercetin
Triterpenoids ---
Saponins ---
Tannins ---

This table is generated based on phytochemical screenings reported in the literature. nih.govijrpr.comresearchgate.net

Historical Context of this compound Discovery and Initial Characterization

This compound was first discovered and characterized as part of a phytochemical investigation into the bark of Anthocephalus chinensis, an Indonesian medicinal plant. nih.gov In a 1996 study, researchers isolated two new phenolic apioglucosides, which they named kelampayoside A and this compound, alongside a new secoiridoid glucoside and several other known compounds. nih.govresearchgate.net

The structural elucidation of this compound was accomplished through chemical and physicochemical methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Its structure was determined to be antiarol 1-O-β-D-5"-O-caffeoylapiofuransoyl(1→6)-β-D-glucopyranoside. nih.gov The molecular formula for this compound is C₂₉H₃₆O₁₆. jst.go.jp The isolation procedure involved extraction and subsequent chromatographic separation to purify the compound for structural analysis. nih.govresearchgate.net

Table 2: Chemical Profile of this compound

Property Detail Source
Name This compound nih.gov
Molecular Formula C₂₉H₃₆O₁₆ jst.go.jp
Classification Phenolic Glycoside (Apioglucoside) nih.gov
Natural Source Bark of Anthocephalus chinensis nih.gov

| Structure | Antiarol 1-O-β-D-5"-O-caffeoylapiofuransoyl(1→6)-β-D-glucopyranoside | nih.gov |

Classification and Structural Features of Phenolic Glycosides in Plant Metabolism

Phenolic glycosides represent a large and widespread group of plant secondary metabolites. basicmedicalkey.com These compounds are characterized by a core phenolic structure (an aromatic ring with at least one hydroxyl group) linked via a glycosidic bond to a sugar moiety. mdpi.com The diversity of this class arises from the vast array of possible phenolic aglycones and the different types and arrangements of sugar units. basicmedicalkey.com this compound is classified as a phenolic apioglucoside, indicating its sugar component consists of apiose and glucose. nih.gov

In plant metabolism, phenolic compounds are synthesized primarily through the shikimate and phenylpropanoid pathways. rsdjournal.orgnih.gov They serve a multitude of critical functions. Many act as defense chemicals, protecting the plant against herbivores, insects, and microbial pathogens. nih.govresearchgate.net They also play roles in providing structural integrity to the plant (as precursors to lignin), attracting pollinators with color, and protecting against UV radiation. nih.govresearchgate.net The glycosylation of phenols often increases their water solubility and stability, and can be a mechanism for storing these compounds in an inactive form within the plant cell, ready to be activated by enzymatic hydrolysis when needed. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H36O16 B1248530 Kelampayoside B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C29H36O16

Molecular Weight

640.6 g/mol

IUPAC Name

[(3S,4R,5R)-3,4-dihydroxy-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,4,5-trimethoxyphenoxy)oxan-2-yl]methoxy]oxolan-3-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C29H36O16/c1-38-18-9-15(10-19(39-2)25(18)40-3)44-27-24(35)23(34)22(33)20(45-27)11-41-28-26(36)29(37,13-43-28)12-42-21(32)7-5-14-4-6-16(30)17(31)8-14/h4-10,20,22-24,26-28,30-31,33-37H,11-13H2,1-3H3/b7-5+/t20-,22-,23+,24-,26+,27-,28-,29-/m1/s1

InChI Key

CKCXDLPHBUFZPH-YVQWANQJSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(COC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2C(C(C(C(O2)COC3C(C(CO3)(COC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O

Synonyms

kelampayoside B

Origin of Product

United States

Isolation and Advanced Structural Elucidation Methodologies of Kelampayoside B

Optimized Extraction and Fractionation Techniques for Glycosidic Natural Products

The journey to obtaining pure Kelampayoside B begins with its careful extraction from plant sources, such as those from the Eremanthus genera, followed by meticulous fractionation to separate it from a complex mixture of other secondary metabolites. researchgate.net

The initial step in isolating glycosidic compounds like this compound involves extraction from the plant matrix. The choice of solvent is critical and is often guided by the polarity of the target compounds. For glycosides, which possess both a non-polar aglycone and a polar sugar moiety, a sequence of solvents with increasing polarity is commonly used. A typical extraction process might start with a non-polar solvent like hexane to remove lipids and waxes, followed by solvents of intermediate polarity such as chloroform or dichloromethane, and finally more polar solvents like methanol, ethanol, or water to extract the glycosides. researchgate.netukm.myupm.edu.my For instance, studies on Mitragyna speciosa, a source of various glycosides and alkaloids, have utilized solvents ranging from hexane to methanol and water to create crude extracts. researchgate.netupm.edu.my

Following extraction, the crude mixture undergoes pre-purification, often involving solvent-solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as an n-butanol/water partition, which effectively concentrates glycosides in the butanolic fraction. mdpi.com The resulting enriched fraction is then typically subjected to column chromatography. Adsorption chromatography using silica gel is a standard method, where compounds are separated based on their affinity for the stationary phase, eluting with a gradient of solvents, commonly a mixture of hexane and ethyl acetate. ukm.myacs.org

While initial chromatographic steps provide significant purification, obtaining highly pure compounds like this compound necessitates more advanced techniques.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique indispensable for the final purification of natural products. mdpi.com It utilizes high pressure to pass the sample through a column packed with fine-particle stationary phases, achieving superior separation compared to traditional column chromatography. Reverse-phase columns (e.g., C18) are frequently used, where separation is based on hydrophobicity.

Countercurrent Chromatography (CCC) offers a unique advantage as it is a support-free liquid-liquid partition chromatography method. This eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery rates. CCC is particularly effective for separating polar compounds like glycosides. The separation relies on the partitioning of the solutes between two immiscible liquid phases, one stationary and one mobile, based on their respective partition coefficients (K). researcher.life High-performance and high-speed versions of CCC (HPCCC and HSCCC) have been successfully applied to isolate indole alkaloids, which share structural similarities with the aglycone part of some glycosides. researcher.life

State-of-the-Art Spectroscopic Analysis for Structural Assignment

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of powerful spectroscopic methods that provide detailed information about the molecule's connectivity, molecular formula, and stereochemistry.

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. researchgate.net High-field instruments provide the sensitivity and resolution needed to decipher the complex spectra of glycosides.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For this compound, specific signals in the ¹H NMR spectrum would correspond to the aromatic protons of the phenolic aglycone and the protons of the sugar units. The anomeric proton signals (the proton on the carbon adjacent to the two oxygen atoms in the sugar ring) are particularly important, as their chemical shift and coupling constant (J-value) can help determine the stereochemistry (α or β) of the glycosidic linkage. clockss.orgajol.info

2D NMR Techniques: These experiments reveal correlations between different nuclei, allowing for the complete assembly of the molecular structure.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace out the structure of the aglycone and the individual sugar rings. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, assigning each proton to its corresponding carbon atom. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, such as linking the aglycone to the sugar moiety and determining the sequence of sugars in an oligosaccharide chain. mdpi.comajol.info

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which can help in determining the relative stereochemistry and conformation of the molecule. researchgate.net

Technique Information Provided Application to this compound
¹H NMR Chemical shift, integration, and coupling constants of protons.Identify aromatic, methoxy, and sugar protons. Determine α/β configuration of glycosidic links via coupling constants.
¹³C NMR Chemical shift of carbon atoms.Identify all unique carbons in the aglycone and sugar moieties.
COSY ¹H-¹H correlations through bonds (typically 2-3 bonds).Establish proton connectivity within the aglycone and within each sugar ring.
HSQC ¹H-¹³C one-bond correlations.Assign specific protons to their directly attached carbons.
HMBC ¹H-¹³C long-range correlations (typically 2-3 bonds).Connect the aglycone to the sugar, and link sugar units together. Establish the overall molecular framework.
NOESY ¹H-¹H correlations through space.Determine the relative stereochemistry and spatial proximity of different parts of the molecule.

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). mdpi.com This precision allows for the unambiguous determination of the molecular formula, a critical piece of information for a new compound. mdpi.com HRMS offers greater specificity than lower resolution instruments like triple quadrupoles. bioanalysis-zone.com

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the molecular ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed. mdpi.com The fragmentation pattern provides valuable structural information. For a glycoside like this compound, characteristic fragmentation would involve the loss of sugar units, helping to confirm the mass of the aglycone and the sequence of the sugars. researchgate.net

While NMR and MS can define the connectivity of a molecule, they often cannot determine its absolute configuration (the specific 3D arrangement of atoms in a chiral molecule). Chiroptical techniques are essential for this purpose.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es The resulting spectrum is highly sensitive to the molecule's absolute stereochemistry. The modern approach involves comparing the experimentally measured ECD spectrum with theoretical spectra calculated for possible stereoisomers using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). nih.govrsc.org A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. researchgate.netfrontiersin.org This method is powerful for complex and conformationally flexible molecules. nih.gov

Advanced Analytical Platforms (e.g., LC-NMR, LC-MS-NMR) for Complex Mixture Analysis

The structural elucidation of natural products from complex biological matrices, such as plant extracts, presents significant analytical challenges due to the presence of numerous structurally similar compounds. amazonaws.comiosrphr.org The isolation of a single compound like this compound is often a time-consuming and labor-intensive process. researchgate.net To overcome these hurdles, advanced hyphenated analytical platforms, particularly those coupling liquid chromatography (LC) with nuclear magnetic resonance (NMR) and mass spectrometry (MS), have become indispensable tools for the rapid analysis and identification of constituents directly from mixtures. mdpi.commedinadiscovery.com

Liquid chromatography-nuclear magnetic resonance (LC-NMR) combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the powerful structure elucidation capacity of NMR spectroscopy. amazonaws.comcreative-biostructure.com This technique allows for the direct acquisition of detailed structural information on compounds as they are separated, minimizing the need for traditional isolation. creative-biostructure.com LC-NMR can be operated in several modes, including on-flow, stopped-flow, and offline collection, to balance sensitivity and the level of detail required for analysis. creative-biostructure.comnih.gov The on-flow mode provides a rapid overview of the components in an extract, while the stopped-flow mode allows for longer acquisition times on specific peaks of interest to obtain higher quality, multidimensional NMR data. nih.govwiley.com

The integration of mass spectrometry creates a more powerful platform, LC-MS-NMR, which provides complementary data points for unambiguous identification. amazonaws.comnih.gov While MS provides highly sensitive detection and accurate molecular weight information, NMR offers definitive structural details, including the connectivity of atoms and stereochemistry, which is crucial for distinguishing between isomers. nih.govintertek.com This synergy is particularly valuable in natural product research for dereplication—the rapid identification of known compounds—allowing researchers to focus on novel structures. medinadiscovery.comcreative-biostructure.com For instance, the analysis of an antimalarial extract from Nauclea pobeguinii using HPLC-SPE-NMR (Solid Phase Extraction-NMR) successfully identified a series of minor constituents, including the related compound Kelampayoside A, alongside new alkaloids. researchgate.net This demonstrates the platform's efficacy in characterizing minor components in a complex matrix. researchgate.net

Table 1: Comparison of Advanced Analytical Platforms for Natural Product Analysis

TechniquePrincipleKey AdvantagesCommon ApplicationsLimitations
LC-NMRCombines HPLC separation with NMR detection for direct structural analysis of separated compounds. amazonaws.comProvides detailed structural information, including isomer differentiation; non-destructive. iosrphr.orgnih.govAnalysis of unstable or low-yield compounds, study of crude extracts, metabolomics. creative-biostructure.comRelatively low sensitivity, requires specialized instrumentation and solvent suppression techniques. creative-biostructure.comnih.gov
LC-MSCouples HPLC with mass spectrometry to identify compounds based on their mass-to-charge ratio. nih.govHigh sensitivity and selectivity, provides molecular formula. nih.govScreening complex mixtures, identifying target compounds, dereplication. creative-biostructure.comCannot distinguish between isobaric compounds and positional isomers; provides limited structural connectivity data. nih.gov
LC-MS-NMRA tripartite hyphenated system providing separation (LC), mass data (MS), and structural data (NMR) sequentially or in parallel. amazonaws.comProvides comprehensive data (molecular weight and detailed structure) for unambiguous identification; complementary nature of MS and NMR. nih.govFull characterization of unknown analytes in complex mixtures like plant extracts and drug metabolites. nih.govmdpi.comHigh instrument complexity and cost; data integration can be challenging. wiley.com

Computational Chemistry Approaches in Structural Elucidation (e.g., DFT Calculations for Spectroscopic Data Validation)

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful complementary tool in the structural elucidation of complex natural products like this compound. nih.govnih.gov While spectroscopic methods provide the primary experimental data, computational approaches are crucial for validating proposed structures and resolving ambiguities, especially concerning stereochemistry and conformation. nih.govmdpi.com

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. mdpi.com From this, a wide range of molecular properties, including optimized geometries, energies, and spectroscopic parameters, can be predicted. nih.gov In the context of structural elucidation, DFT is frequently employed to calculate theoretical NMR and IR spectra for a proposed molecular structure. als-journal.comnih.gov These calculated spectra are then compared with the experimentally obtained data. A high degree of correlation between the theoretical and experimental values provides strong evidence in support of the proposed structure. orientjchem.orgajol.info

This validation process is particularly valuable for complex glycosides, which often possess numerous stereogenic centers and flexible sugar moieties. The precise spatial arrangement of atoms can significantly influence spectroscopic data, such as NMR chemical shifts. DFT calculations can help differentiate between possible isomers by predicting which one best fits the experimental spectroscopic signature. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to calculate NMR chemical shifts with a high level of accuracy. ajol.info

The general workflow for using DFT in structural validation involves several key steps:

Proposing a candidate structure based on initial 1D and 2D NMR and MS data.

Performing a geometry optimization of the proposed structure using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). als-journal.com

Calculating the theoretical spectroscopic parameters (e.g., ¹H and ¹³C NMR chemical shifts, vibrational frequencies) for the optimized geometry. nih.govajol.info

Comparing the calculated data with the experimental spectra. A strong linear correlation confirms the structural assignment. orientjchem.org

This integrated approach, combining experimental spectroscopy with computational validation, significantly enhances the confidence in the final structural assignment of new and complex natural products. nih.govmdpi.com

Table 2: Role of DFT Calculations in Spectroscopic Data Validation

Computational StepPurposeExample DFT Functional/Basis SetOutput
Geometry OptimizationTo find the lowest energy (most stable) conformation of the proposed molecule. als-journal.comB3LYP/6-311++G(d,p)Optimized 3D coordinates, bond lengths, and angles. als-journal.com
Frequency CalculationTo confirm the optimized structure is a true energy minimum and to predict vibrational (IR) spectra. als-journal.comB3LYP/6-311G(3df,3pd)Theoretical IR frequencies for comparison with experimental data. orientjchem.org
NMR Shielding CalculationTo predict the NMR chemical shifts for the proposed structure.GIAO method at B3LYP/6-311++G(d,p) level. ajol.infoTheoretical ¹H and ¹³C NMR chemical shifts. ajol.info
Data CorrelationTo validate the proposed structure by comparing theoretical predictions with experimental results. orientjchem.orgN/ACorrelation plots and regression coefficients (R²) indicating the goodness of fit. orientjchem.org

Chemical Synthesis and Semisynthetic Derivatization of Kelampayoside B

Total Synthetic Strategies towards the Apioglucosidic Framework

The assembly of the apioglucosidic framework of Kelampayoside B is a critical phase of its total synthesis, requiring precise control over stereochemistry at the anomeric centers. An expeditious route has been developed that successfully constructs this intricate disaccharide and attaches it to the aglycone. researchgate.netresearchgate.net

The formation of glycosidic bonds with specific stereochemistry is paramount in carbohydrate synthesis. nih.govfrontiersin.org Several powerful methods are available to chemists, each with its own advantages depending on the substrates and desired outcome.

Koenigs-Knorr Reaction: This classical method, developed in the early 20th century, typically involves the use of glycosyl halides (bromides or chlorides) as donors, which are activated by silver or mercury salts to react with a glycosyl acceptor. umsl.edu The stereochemical outcome is often influenced by the nature of the protecting group at the C-2 position of the donor, where a participating group like an acetyl or benzoyl group can lead to the formation of a 1,2-trans glycosidic linkage. umsl.edu

Mitsunobu Reaction: The Mitsunobu reaction provides an alternative pathway for forming glycosidic bonds, particularly for creating aryl glycosides. acs.org This method involves the reaction of an anomeric hydroxyl group with an acidic component (like a phenol) under the action of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3). It is known for its reliability in producing a specific stereochemical inversion at the reacting center.

Trichloroacetimidate Approach: This widely used and highly effective method employs glycosyl trichloroacetimidates as glycosyl donors. frontiersin.org These donors are activated under mild acidic conditions, for instance, by using a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). researchgate.netresearchgate.net In the synthesis of this compound, an α-trichloroacetimidate derived from the apioglucosyl dimer was utilized. researchgate.netresearchgate.net Its condensation with the phenolic aglycone, catalyzed by BF₃·OEt₂, successfully formed the required β-linkage, demonstrating the efficacy of this approach for complex glycosylations. researchgate.netresearchgate.net A key step preceding this was the chemoselective glycosylation between an apiose donor and a glucose acceptor, mediated by N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH), to form the disaccharide backbone. researchgate.netresearchgate.netresearchgate.net

The aglycone portion of this compound is a phenolic compound known as Antiarol, or 3,4,5-trimethoxyphenol (B152058). researchgate.netmed-life.cnmedchemexpress.com This commercially available or synthetically accessible building block serves as the glycosyl acceptor in the final stages of the core framework assembly. researchgate.netresearchgate.net In the reported total synthesis, 3,4,5-trimethoxyphenol was condensed with the activated apioglucosyl trichloroacetimidate donor to furnish the complete glycoside structure prior to final deprotection and caffeoylation steps. researchgate.netresearchgate.net

Protecting Group Strategies for Selective Functionalization in Glycoside Synthesis

In the synthesis of this compound, a multistep protecting group strategy was employed to differentiate the numerous hydroxyl groups of the carbohydrate and aglycone moieties. researchgate.netresearchgate.net

Protecting Group Function in this compound Synthesis Typical Removal Conditions
Benzoyl (Bz) Used to protect hydroxyl groups on the glucose unit. Acts as an electron-withdrawing group, "disarming" the glycosyl donor and influencing reactivity. wiley-vch.de Also serves as a participating group to ensure 1,2-trans stereoselectivity.Base-catalyzed hydrolysis (e.g., sodium methoxide in methanol). libretexts.org
Acetyl (Ac) Used to protect hydroxyls on the apiose unit. Like benzoyl, it is an acyl-type protecting group. libretexts.orgMild base-catalyzed hydrolysis. libretexts.org
Benzyl (Bn) Used to protect the C-5 primary hydroxyl of the apiose unit. It is an ether-type protecting group, considered "arming" as it is electron-donating. wiley-vch.deHydrogenolysis (e.g., H₂ over Palladium catalyst). libretexts.org

This orthogonal protecting group strategy allows for the sequential and selective removal of different groups. For instance, after the glycosylation steps, the acyl groups (benzoyl and acetyl) can be removed under basic conditions, while the benzyl ether remains intact. This selective deprotection unmasks specific hydroxyl groups for subsequent reactions, such as the crucial caffeoylation step. researchgate.netresearchgate.net

Semisynthetic Modifications and Analog Design of this compound

Semisynthesis provides a powerful platform for generating structural analogues of natural products, which is essential for exploring structure-activity relationships. Starting from a late-stage synthetic intermediate or the natural product itself, specific chemical modifications can be introduced.

The final step in the total synthesis of this compound is the introduction of the caffeoyl moiety. researchgate.netresearchgate.net This is achieved after selective deprotection of the precursor molecule to expose the target hydroxyl group. The synthesis involves a carefully planned sequence where protecting group manipulations on the fully assembled glycoside lead to an intermediate with a free hydroxyl group at the desired position on the glucose unit. researchgate.netresearchgate.net This intermediate is then subjected to an esterification reaction with a protected form of caffeic acid, followed by a final global deprotection step to yield this compound. researchgate.netresearchgate.net

The synthetic route to this compound inherently provides access to de-caffeoylated analogues. The direct precursor to this compound is its de-caffeoylated form, known as Kelampayoside A. researchgate.netresearchgate.net The total synthesis strategy first completes the synthesis of Kelampayoside A via deprotection of the β-linked derivative formed from the trichloroacetimidate condensation. researchgate.netresearchgate.netresearchgate.net This compound can be isolated or directly used for the subsequent caffeoylation to produce this compound. researchgate.netresearchgate.net This pathway allows for the generation of both natural products from a common late-stage intermediate, providing key compounds for biological evaluation.

Note: This Section Focuses on Methodologies for Studying Biological Activities and Potential Mechanisms, Avoiding Specific Efficacy/dosage/safety Claims for Kelampayoside B Not Directly Supported by Cited Mechanisms.

Ex Vivo Tissue Explant Models for Activity Assessment

Ex vivo models use tissue samples that are maintained in a laboratory setting for a short period. This approach allows for the study of a compound's effects on intact tissue, preserving the complex cellular interactions that are not present in cell culture models. foodb.ca Patient-derived explants are increasingly used in medical research to test the effects of drugs on human tissue.

Structure Activity Relationship Sar Studies

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. By synthesizing and testing various derivatives of a parent compound, researchers can identify the key structural features responsible for its effects. This information is valuable for the design of new compounds with improved activity.

Role in Plant Physiology and Ecology

Secondary metabolites in plants play crucial roles in their interaction with the environment. They can act as defense compounds against herbivores and pathogens, or as signaling molecules in symbiotic relationships. Flavonoids, a class of phenolic compounds, are known to be involved in protecting plants from oxidative stress.

Unlocking the Therapeutic Potential of Kelampayoside B: A Focus on Structure-Activity Relationships and Rational Drug Design

This compound, a member of the phenylpropanoid glycoside family, has garnered interest within the scientific community. Understanding the intricate relationship between its chemical architecture and biological function is paramount for the rational design of new, more potent therapeutic agents. This article delves into the structure-activity relationship (SAR) studies and the rational design of this compound analogues, focusing on the key structural components that dictate its biological activity.

Q & A

Q. What are the standard protocols for isolating and characterizing Kelampayoside B from natural sources?

Methodological Answer:

  • Extraction : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, followed by liquid-liquid partitioning to remove non-target compounds.
  • Purification : Employ column chromatography (silica gel, Sephadex LH-20) with gradient elution. Monitor fractions via TLC/HPLC, referencing retention times against known standards .
  • Characterization : Combine NMR (¹H, ¹³C, 2D-COSY/HSQC) and high-resolution mass spectrometry (HR-MS) for structural elucidation. Cross-validate spectral data with literature for consistency .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer:

  • HPLC-DAD/UV : Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and column (C18 reverse-phase) for baseline separation. Validate linearity (R² >0.99), LOD/LOQ, and recovery rates .
  • LC-MS/MS : Use MRM (multiple reaction monitoring) for specificity in biological samples. Calibrate with isotopically labeled internal standards to correct matrix effects .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Source Analysis : Compare extraction methods (e.g., solvent polarity, temperature) and purity levels (>95% required for bioassays). Contradictions may arise from co-eluting impurities .
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. primary hepatocytes) and experimental conditions (e.g., oxygen tension, serum-free media). Replicate under controlled settings and apply statistical corrections (e.g., Benjamini-Hochberg FDR for multiple comparisons) .

Q. What experimental designs are optimal for studying this compound’s synergistic effects with other phytochemicals?

Methodological Answer:

  • Fractional Inhibitory Concentration (FIC) Index : Use checkerboard assays to evaluate synergy (FIC <0.5) or antagonism (FIC >4). Normalize data to single-compound IC50 values .
  • Omics Integration : Pair transcriptomics (RNA-seq) with metabolomics to identify pathway crosstalk. Validate via siRNA knockdown or CRISPR-Cas9 gene editing .

Q. How to address stability challenges of this compound in pharmacokinetic studies?

Methodological Answer:

  • Degradation Profiling : Conduct forced degradation studies (pH, temperature, light) with UPLC-MS monitoring. Identify major degradation products and optimize storage conditions (e.g., lyophilization, inert atmosphere) .
  • Prodrug Design : Modify hydroxyl groups via esterification to enhance plasma stability. Compare bioavailability in rodent models using LC-MS/MS .

Q. What in vivo models best replicate this compound’s purported anti-inflammatory mechanisms?

Methodological Answer:

  • Acute Inflammation : Use carrageenan-induced paw edema in rats, measuring cytokines (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) .
  • Chronic Models : Collagen-induced arthritis (CIA) in mice, with histopathological scoring of joint damage. Pair with micro-CT for bone erosion quantification .

Q. How to validate computational docking predictions of this compound’s molecular targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability (RMSD <2 Å). Cross-reference with mutagenesis studies (e.g., alanine scanning) .
  • SPR/BLI Binding Assays : Quantify affinity (KD) using surface plasmon resonance (SPR) or bio-layer interferometry. Compare with docking scores (AutoDock Vina) .

Data Analysis & Interpretation

Q. What statistical approaches mitigate false positives in high-throughput this compound screens?

Methodological Answer:

  • Multiple Testing Correction : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg) to adjust p-values. Use permutation testing to estimate empirical thresholds .
  • Machine Learning : Train random forest models on annotated bioactivity data to prioritize high-confidence hits .

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy of this compound?

Methodological Answer:

  • ADME Profiling : Measure plasma protein binding, metabolic clearance (CYP450 assays), and tissue distribution (radiolabeled compounds). Use PBPK modeling to predict exposure .
  • Tumor Microenvironment (TME) Models : Test in 3D spheroids or organoids mimicking hypoxia and stromal interactions. Compare with 2D monolayer results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kelampayoside B
Reactant of Route 2
Kelampayoside B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.